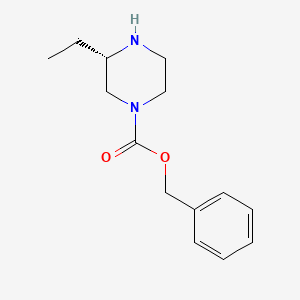

(3s)-1-Cbz-3-ethyl-piperazine

Beschreibung

Significance of Chiral Piperazine (B1678402) Derivatives in Advanced Organic Synthesis and Medicinal Chemistry Research

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry. researchgate.net This distinction arises from its frequent appearance in a wide array of FDA-approved drugs and biologically active compounds. researchgate.netresearchgate.net The presence of two nitrogen atoms allows for the introduction of various substituents, enabling the fine-tuning of a molecule's physicochemical properties, such as solubility and basicity, which are critical for its pharmacokinetic profile. researchgate.net

Introducing chirality into the piperazine core, as seen with the ethyl group in (3S)-1-Cbz-3-ethyl-piperazine, significantly expands the accessible chemical space. researchgate.net This stereochemical complexity is vital for achieving specific and high-affinity interactions with biological targets like enzymes and receptors, which are themselves chiral. nih.gov The development of synthetic methods to produce enantiomerically pure substituted piperazines is an active area of research, driven by the demand for more effective and selective drugs. nih.govrsc.org

Strategic Role of the Benzyloxycarbonyl (Cbz) Protecting Group in Chiral Amine Chemistry

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis. googleapis.com Its strategic importance lies in its ability to temporarily mask the reactivity of the nitrogen atom, preventing it from participating in unwanted side reactions during a multi-step synthesis. googleapis.com The Cbz group is typically introduced by reacting the amine with benzyl (B1604629) chloroformate under basic conditions.

A key advantage of the Cbz group is its stability under a range of reaction conditions, yet it can be readily removed when desired. googleapis.com The most common method for deprotection is catalytic hydrogenolysis (e.g., using hydrogen gas and a palladium catalyst), which cleanly cleaves the Cbz group to regenerate the free amine. googleapis.com This orthogonality to many other protecting groups makes it an invaluable tool in the synthesis of complex molecules, including peptides and chiral amines like this compound.

Overview of Research Trajectories for this compound and Analogues

The primary research application of this compound is as a chiral building block for the synthesis of more complex, biologically active compounds. Its utility is prominently highlighted in the patent literature for the preparation of novel therapeutic agents.

A significant research trajectory for this compound is its use as an intermediate in the synthesis of Janus kinase (JAK) inhibitors. google.comgoogle.com Specifically, it has been employed in the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide, a compound investigated for its potential in treating conditions such as rheumatoid arthritis. google.comgoogle.com In these synthetic routes, the Cbz group protects one of the piperazine nitrogens while the other is used for subsequent chemical transformations. After its role is fulfilled, the Cbz group is removed to allow for further functionalization at that position.

The synthesis of analogues of this compound, such as other 3-substituted chiral piperazines, is also an active area of investigation. rsc.org Research focuses on developing efficient and stereoselective methods to access a variety of these building blocks, which can then be used to create libraries of new compounds for drug screening. nih.gov These efforts underscore the importance of chiral piperazines in the ongoing quest for new and improved medicines. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1217976-96-9 | bldpharm.com |

| Molecular Formula | C₁₄H₂₀N₂O₂ | bldpharm.com |

| Molecular Weight | 248.32 g/mol | Calculated |

| Appearance | Not specified in literature | N/A |

| Solubility | Not specified in literature | N/A |

| Boiling Point | Not specified in literature | N/A |

| Melting Point | Not specified in literature | N/A |

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H20N2O2 |

|---|---|

Molekulargewicht |

248.32 g/mol |

IUPAC-Name |

benzyl (3S)-3-ethylpiperazine-1-carboxylate |

InChI |

InChI=1S/C14H20N2O2/c1-2-13-10-16(9-8-15-13)14(17)18-11-12-6-4-3-5-7-12/h3-7,13,15H,2,8-11H2,1H3/t13-/m0/s1 |

InChI-Schlüssel |

QTRLCDJCCBXKQC-ZDUSSCGKSA-N |

Isomerische SMILES |

CC[C@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2 |

Kanonische SMILES |

CCC1CN(CCN1)C(=O)OCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

3s 1 Cbz 3 Ethyl Piperazine As a Chiral Building Block and Privileged Scaffold in Complex Molecular Architecture

Utility in the Construction of Mono- and Polysubstituted Piperazine (B1678402) Derivatives

The synthetic utility of (3S)-1-Cbz-3-ethyl-piperazine stems from its differentially protected nitrogen atoms. The N4 nitrogen is a secondary amine, which serves as a readily available nucleophile for introducing a wide array of substituents. This allows for the straightforward synthesis of N4-monosubstituted piperazine derivatives. Common derivatization strategies include N-alkylation via nucleophilic substitution on alkyl halides or reductive amination with aldehydes and ketones. nih.gov Additionally, N-acylation with carboxylic acids, acid chlorides, or isocyanates provides access to a diverse range of amide and urea (B33335) derivatives. vliz.be

The true synthetic power of this building block is realized in the synthesis of polysubstituted piperazines. The Cbz group at the N1 position is a stable protecting group that can be selectively removed under specific conditions, typically catalytic hydrogenation (e.g., using H₂ and Pd/C). vliz.be This unmasks the N1 nitrogen for a second round of functionalization, which can be identical or different from the modification at N4, leading to dissymmetrically substituted piperazine scaffolds. This stepwise approach provides precise control over the substitution pattern, which is crucial for optimizing biological activity and pharmacokinetic properties. The development of efficient methods for the carbon functionalization of the piperazine ring itself further expands the accessible chemical space. researchgate.net

Table 1: Representative Functionalizations of the this compound Scaffold

| Position | Reaction Type | Reagent Class | Resulting Functional Group |

|---|---|---|---|

| N4 | Reductive Amination | Aldehydes, Ketones | N-Alkyl |

| N4 | Nucleophilic Substitution | Alkyl Halides | N-Alkyl |

| N4 | Acylation | Carboxylic Acids (with coupling agents) | N-Acyl (Amide) |

| N4 | Urea Formation | Isocyanates | N-Carbamoyl (Urea) |

Integration into Bicyclic and Tricyclic Scaffold Systems

The demand for novel three-dimensional chemical entities in drug discovery has driven the development of complex polycyclic systems. This compound is an ideal starting point for the stereoselective synthesis of bicyclic and tricyclic scaffolds where the piperazine ring is fused or bridged. whiterose.ac.uk The predefined stereocenter at C3, bearing the ethyl group, acts as a chiral director, influencing the stereochemical outcome of subsequent cyclization reactions.

The synthesis of such systems often involves initial functionalization at the N1 and/or N4 positions with groups containing additional reactive sites. Intramolecular reactions, such as cyclizations, can then be triggered to form new rings. For instance, a substituent bearing a halide and another bearing a nucleophile can be installed on the piperazine core to facilitate an intramolecular ring-closing reaction. This strategy has been used to create a variety of bridged systems, such as 3,8-diazabicyclo[3.2.1]octanes, which are valuable scaffolds in medicinal chemistry. researchgate.net The introduction of a bridge across the piperazine ring significantly restricts its conformational flexibility, locking it into a defined shape. researchgate.net This pre-organization can lead to enhanced binding affinity and selectivity for biological targets. acs.org The resulting rigid structures present their substituents in well-defined spatial orientations, making them attractive for scaffold-hopping strategies and the exploration of new chemical space. whiterose.ac.uk

Table 2: Examples of Polycyclic Systems Incorporating a Piperazine Moiety

| Scaffold Type | Description | Synthetic Strategy Example | Reference |

|---|---|---|---|

| Fused Bicyclic | Piperazine ring fused with another heterocyclic or carbocyclic ring. | Aza-Michael cyclization | nih.gov |

| Bridged Bicyclic (e.g., Diazabicyclo[3.2.1]octane) | A bridge is formed across the piperazine ring, often between N1 and a carbon atom, or C2 and C6. | Intramolecular alkylation or condensation | researchgate.net |

Application in the Synthesis of Peptidomimetics and Other Bioactive Compound Classes

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides while often exhibiting improved stability and oral bioavailability. The piperazine scaffold is a well-established element in peptidomimetic design, capable of mimicking secondary peptide structures like β-turns. researchgate.netresearchgate.net this compound is particularly suited for this role. The (S)-stereochemistry at C3 is analogous to that of natural L-amino acids, and the ethyl group can serve as a mimic of the alanine (B10760859) side chain. The N1 and N4 positions provide vectors for extending the peptide chain, allowing the piperazine unit to be seamlessly integrated as a dipeptide surrogate.

Beyond peptidomimetics, piperazine derivatives are integral to a wide range of bioactive compounds, affirming the scaffold's privileged status. nih.govnih.gov They are found in numerous FDA-approved drugs, including a large number of kinase inhibitors used in oncology. nih.gov The ability of the piperazine ring to connect different pharmacophoric elements and to be substituted at multiple positions allows for the fine-tuning of activity against specific biological targets. For example, derivatives have been synthesized as microtubule-destabilising agents, iron chelators for neurodegenerative diseases, and antagonists for various receptors. nih.govrsc.org The use of a chiral building block like this compound in the synthesis of these compounds can be critical for achieving the necessary stereospecific interactions with the biological target, leading to improved potency and selectivity.

Table 3: Bioactive Compound Classes Synthesized from Piperazine Scaffolds

| Compound Class | Therapeutic Area (Example) | Role of Piperazine Scaffold | Reference |

|---|---|---|---|

| Peptidomimetics | Various | Mimic of peptide secondary structures (e.g., β-turns) | researchgate.netuliege.be |

| Kinase Inhibitors | Oncology | Linker between pharmacophoric groups, solubility enhancement | nih.gov |

| Receptor Antagonists | Various | Scaffold for presenting key binding functionalities | acs.org |

| Microtubule-destabilising agents | Oncology | Core structural component | rsc.org |

Rational Design of Conformationally Restricted Piperazine-Based Scaffolds

A key strategy in modern drug discovery is the use of conformational restriction to improve a molecule's binding affinity and selectivity for its target. nih.gov By reducing the number of accessible conformations, the entropic cost of binding is lowered, and the molecule can be "pre-organized" into its bioactive conformation. The piperazine ring typically exists in a dynamic equilibrium between two chair conformations and several boat/twist forms. researchgate.net

The rational design of conformationally restricted scaffolds using this compound leverages its inherent structural features. The presence of the ethyl group at the chiral C3 center breaks the symmetry of the ring and influences its conformational preference. To minimize steric hindrance, the ethyl group will preferentially occupy an equatorial position on the piperazine chair. This, in turn, influences the preferred orientation (axial vs. equatorial) of substituents at the N1 and N4 positions. The introduction of bulky groups, such as the Cbz group at N1 and other substituents at N4, can further lock the ring into a single, dominant conformation. researchgate.net This approach allows for the creation of rigid scaffolds that display appended functional groups in precise three-dimensional arrangements, a concept central to rational drug design and the development of highly selective therapeutic agents. unife.itunife.it Computational modeling and detailed NMR spectroscopic studies are often employed to predict and confirm the conformational behavior of these designed scaffolds. researchgate.netpitt.edu

Table 4: Factors Influencing Conformational Restriction in 3-Ethyl-Piperazine Derivatives

| Structural Feature | Influence on Conformation | Implication for Design |

|---|---|---|

| C3-Ethyl Group | Preferential equatorial positioning to minimize steric strain. | Induces a preferred chair conformation and influences the orientation of N-substituents. |

| N1-Substituent (e.g., Cbz) | A bulky group can further stabilize one chair conformation over the other. | Can be used to "lock" the ring conformation and control the vector of the substituent. |

| N4-Substituent | Steric bulk and electronic properties influence the ring inversion barrier and N-inversion. | Provides a handle to fine-tune the scaffold's shape and the orientation of a key pharmacophore. |

Structure Activity Relationship Sar Studies of 3s 1 Cbz 3 Ethyl Piperazine Analogues

Methodological Frameworks for SAR Elucidation in Chiral Piperazine (B1678402) Systems

Elucidating the SAR for chiral piperazine systems involves a multi-faceted approach that combines computational and experimental techniques to build a comprehensive understanding of the relationship between a molecule's three-dimensional structure and its biological function.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a key computational method used to correlate variations in the physicochemical properties of compounds with their biological activities. jmchemsci.com For a series of (3S)-1-Cbz-3-ethyl-piperazine analogues, 3D-QSAR models can predict the activity of newly designed compounds by analyzing features like steric bulk, electrostatic potential, and hydrophobicity. uab.cat These models help identify which molecular fields are most influential in determining biological response.

Molecular Docking: This technique simulates the binding of a ligand (e.g., a piperazine derivative) into the active site of a target protein. nih.gov Docking studies can predict the preferred binding orientation and conformation of analogues, revealing key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. wikipedia.org For chiral molecules, docking is crucial for visualizing how different stereoisomers (e.g., R vs. S configuration) interact differently with the asymmetric binding pocket of a receptor. uab.catnih.gov

Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. A pharmacophore model derived from active piperazine analogues can be used as a template to screen virtual libraries for new compounds with potential activity.

Experimental Methodologies:

Combinatorial Chemistry and Parallel Synthesis: These techniques allow for the rapid synthesis of a large library of analogues based on the this compound scaffold. nih.gov By systematically varying substituents at different positions on the piperazine ring, researchers can efficiently explore the chemical space around the lead compound.

High-Throughput Screening (HTS): Once a library of compounds is synthesized, HTS is employed to rapidly assess their biological activity against a specific target in vitro. This allows for the quick identification of promising candidates and the generation of large datasets needed for robust SAR analysis.

X-ray Crystallography: When a ligand is successfully co-crystallized with its target protein, X-ray crystallography provides a high-resolution, static image of the binding mode. This "gold standard" method offers definitive proof of the binding orientation and intermolecular interactions, providing invaluable insights for structure-based drug design and validating the predictions from molecular docking. doi.org

Impact of Substituent Position and Stereochemistry on Molecular Recognition

In chiral systems, the precise positioning of atoms in three-dimensional space is paramount for effective interaction with biological macromolecules, which are themselves chiral. For analogues of this compound, both the stereochemistry at the C3 position and the nature of the substituents on the ring are critical determinants of activity.

The absolute configuration of a chiral center can dramatically affect binding affinity. Often, only one enantiomer (the eutomer) will fit optimally into a receptor's binding pocket, while the other (the distomer) may have significantly lower activity or even interact with a different target altogether. Studies on bicyclic piperazine derivatives have shown that agonist activity can be dependent on the absolute configuration of the chiral center. nih.gov

The size, shape, and electronic properties of the substituent at the C3 position also play a crucial role. Modifying the ethyl group can probe the limits of the corresponding binding pocket. A smaller group like methyl might not fully occupy the available space, leading to weaker hydrophobic interactions, whereas a larger, bulkier group might introduce steric clashes, preventing proper binding.

The following table illustrates a hypothetical SAR for analogues of this compound, demonstrating the impact of stereochemistry and C3-substituent size on the inhibitory activity against a hypothetical kinase target.

| Compound ID | Stereochemistry at C3 | Substituent at C3 | Hypothetical IC₅₀ (nM) | Comment |

|---|---|---|---|---|

| 1 (Parent) | S | -CH₂CH₃ (Ethyl) | 50 | Reference compound. |

| 2 | R | -CH₂CH₃ (Ethyl) | 1500 | The R-enantiomer shows significantly reduced activity, highlighting the stereospecificity of the binding pocket. |

| 3 | S | -CH₃ (Methyl) | 250 | Smaller substituent leads to weaker binding, likely due to incomplete filling of the hydrophobic pocket. |

| 4 | S | -CH(CH₃)₂ (Isopropyl) | 85 | Slightly bulkier group may offer improved hydrophobic interactions without causing steric hindrance. |

| 5 | S | -CH₂CH₂CH₃ (n-Propyl) | 65 | Increased chain length improves affinity, suggesting the pocket can accommodate larger groups. |

| 6 | S | -C(CH₃)₃ (tert-Butyl) | 5000 | Excessive steric bulk leads to a dramatic loss of activity due to steric clash with the receptor. |

Exploration of Chemical Modifications to Modulate Binding and Selectivity in Biological Systems

Beyond the C3 position, chemical modifications at other sites of the this compound scaffold are explored to fine-tune its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. researchgate.net The two nitrogen atoms of the piperazine ring are common points for modification. nih.govnih.gov

The substituent at the N1 position—in this case, the Carboxybenzyl (Cbz) group—is a key handle for modification. While often used as a protecting group in synthesis, its replacement with other functionalities can profoundly impact interactions with the target. For example, replacing the benzyl (B1604629) ring of the Cbz group with different aromatic or heteroaromatic systems can explore additional binding interactions or alter selectivity between related protein targets.

The N4 nitrogen is also a critical point for introducing diversity. Attaching various alkyl, aryl, or heterocyclic groups can modulate properties like lipophilicity, metabolic stability, and target engagement. researchgate.net These modifications can introduce new hydrogen bond interactions, fill unoccupied pockets, or orient other parts of the molecule for optimal binding. For instance, attaching a basic amine to the N4 position can introduce a positive charge at physiological pH, allowing for a strong ionic interaction with an acidic residue like aspartate or glutamate (B1630785) in the receptor. nih.gov

The following table demonstrates how modifications at the N1 and N4 positions could modulate the binding affinity and selectivity of a (3S)-3-ethyl-piperazine core against two hypothetical receptor subtypes, A and B.

| Compound ID | N1-Substituent | N4-Substituent | Receptor A Kᵢ (nM) | Receptor B Kᵢ (nM) | Selectivity (Kᵢ B / Kᵢ A) |

|---|---|---|---|---|---|

| 1a (Core) | -Cbz | -H | 120 | 360 | 3 |

| 1b | -Cbz | -CH₃ | 95 | 380 | 4 |

| 1c | -SO₂-Phenyl | -H | 80 | 160 | 2 |

| 1d | -Cbz | -(CH₂)₂-OH | 110 | 880 | 8 |

| 1e | -Cbz | -CH₂-Pyridine | 45 | 135 | 3 |

| 1f | -Benzoyl | -CH₂-Pyridine | 25 | 500 | 20 |

Development of Structure–Activity Landscapes for Piperazine Derivatives

A Structure–Activity Landscape (SAL) is a conceptual framework that visualizes the relationship between chemical structure and biological activity. It is represented as a surface where small changes in structure are mapped against corresponding changes in activity. Analyzing this landscape is crucial for understanding the complexity of SAR and for guiding lead optimization.

The SAL for a series of piperazine derivatives can reveal regions of varying sensitivity to structural modification.

Smooth Regions: In these areas of the landscape, small structural changes lead to small, predictable changes in activity. This suggests that the modifications are being made to a part of the molecule that is not in a highly constrained interaction with the target.

Activity Cliffs: These are regions of the landscape characterized by a steep drop in biological activity resulting from a very minor structural modification. drugdesign.org For example, as seen in the hypothetical data in section 4.2, changing the C3 substituent from n-propyl to the similarly sized but more branched tert-butyl group (Compound 5 vs. 6) could cause a dramatic loss of potency. This indicates that the modification has disrupted a critical binding interaction, likely through steric hindrance. Identifying activity cliffs is vital as they highlight structural features that are exquisitely sensitive and crucial for molecular recognition.

By systematically mapping the activity of numerous analogues, a detailed SAL can be constructed. This landscape provides a powerful visual tool for medicinal chemists, helping them to navigate the chemical space, avoid "dead-end" modifications associated with activity cliffs, and focus efforts on the smooth, more promising regions of the landscape to achieve desired therapeutic properties.

Computational Chemistry Applications in the Investigation of 3s 1 Cbz 3 Ethyl Piperazine and Chiral Piperazines

Molecular Modeling and Conformational Analysis of Piperazine (B1678402) Rings

The three-dimensional shape of a molecule is intrinsically linked to its biological activity. For cyclic structures like the piperazine ring, conformational analysis is key to understanding their behavior. The piperazine ring typically exists in a chair conformation to minimize steric strain. However, it can also adopt boat and twist-boat conformations. The energy difference between these forms is generally small, with the boat conformation being the least favorable, often 3-6 kcal/mol higher in energy than the chair form. ptfarm.pl

In substituted chiral piperazines such as (3S)-1-Cbz-3-ethyl-piperazine, the substituents significantly influence the conformational equilibrium. The bulky carbobenzyloxy (Cbz) group at the N1 position and the ethyl group at the chiral C3 center will have preferred orientations to minimize steric hindrance. Molecular modeling studies on related chiral piperazines have shown that substituents on a nitrogen atom can lead to a preference for an axial position, while substituents on a carbon atom, like the ethyl group at C3, tend to favor an equatorial position to reduce steric clashes. nih.gov This conformational preference is critical as it dictates the spatial arrangement of the pharmacophoric groups, which in turn affects how the molecule interacts with its biological target. nih.govrsc.org The adaptability of the piperazine ring's conformation can be a determining factor in molecular recognition, allowing a ligand to adjust its shape to fit into a binding site. nih.govrsc.org

| Conformation | Relative Energy (kcal/mol) | Key Structural Features |

|---|---|---|

| Chair | 0 (most stable) | Staggered arrangement of atoms, minimizing torsional strain. |

| Twist-Boat | ~1.5 - 3.5 | A more flexible, intermediate energy conformation. |

| Boat | ~3 - 6 | Eclipsed bonds leading to higher torsional strain and steric hindrance. |

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for elucidating the electronic properties of molecules like this compound. jksus.org These methods can accurately predict molecular geometries, vibrational frequencies, and electronic characteristics. jksus.orgjddtonline.info

The electronic structure of a molecule is described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and stability. mdpi.com A smaller energy gap suggests that the molecule is more polarizable and reactive. For aryl piperazine derivatives, these calculations help in understanding electronic transitions within the molecule. jddtonline.info

Molecular Electrostatic Potential (MEP) maps are another powerful tool derived from quantum chemical calculations. mdpi.comresearchgate.net These maps visualize the electron density around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). jksus.org For this compound, the MEP would likely show negative potential around the oxygen atoms of the Cbz group and the nitrogen atoms of the piperazine ring, indicating these are sites prone to electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms would exhibit positive potential. jddtonline.info

| Computational Method | Predicted Property | Significance |

|---|---|---|

| DFT (e.g., B3LYP, WB97XD) | Optimized geometry, bond lengths, and angles. jksus.org | Provides an accurate 3D structure of the molecule. |

| HOMO-LUMO Energy Gap | Chemical reactivity and stability. mdpi.com | A smaller gap indicates higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Electron-rich and electron-poor regions. jksus.orgmdpi.com | Identifies sites for intermolecular interactions. |

| Natural Bond Orbital (NBO) Analysis | Charge delocalization and intramolecular interactions. jksus.orgjddtonline.info | Explains molecular stability. |

Theoretical Studies of Intermolecular Interactions and Ligand-Target Binding Modes

Understanding how a molecule like this compound binds to a biological target is fundamental for drug design. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.nettandfonline.com This method allows researchers to visualize the binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. tandfonline.comacs.org

For chiral piperazine derivatives, docking studies can elucidate why one enantiomer has a higher affinity for a target than the other. nih.gov The specific stereochemistry of this compound will dictate a unique binding orientation, and docking can reveal the crucial amino acid residues in the target's active site that interact favorably with the Cbz and ethyl groups. nih.gov For instance, studies on other arylpiperazine ligands have shown that π-π stacking interactions between the aromatic ring of the ligand and aromatic residues like phenylalanine or tryptophan in the receptor are often critical for binding. tandfonline.com

Molecular dynamics (MD) simulations can further refine the understanding of ligand-target interactions by simulating the movement of the complex over time. biorxiv.org This provides a more dynamic picture of the binding event and can help to assess the stability of the predicted binding pose. nih.gov These theoretical studies are instrumental in the rational design of more potent and selective ligands.

Prediction and Validation of Synthetic Pathways and Reaction Mechanisms

Computational chemistry is increasingly used to predict and validate synthetic routes for complex molecules. nih.govtsijournals.com While the synthesis of piperazine derivatives is well-established, computational methods can help to optimize reaction conditions and predict the feasibility of novel synthetic pathways. researchgate.net For instance, quantum chemical calculations can be used to model reaction mechanisms, such as the N-acylation step to introduce the Cbz group onto the piperazine nitrogen. muni.cz

By calculating the energies of reactants, transition states, and products, chemists can determine the most energetically favorable reaction pathway. This can be particularly useful for predicting the regioselectivity and stereoselectivity of reactions involving chiral piperazines. mdpi.com Computational models can also help to understand the role of catalysts in these reactions. acs.org As computational power and algorithms improve, the de novo design of synthetic routes with predicted outcomes is becoming a more achievable goal, potentially accelerating the discovery of new chemical entities. nih.gov

In Silico Approaches for Chemical Space Exploration of Piperazine Analogues

The piperazine scaffold is a privileged structure in drug discovery, and in silico methods are extensively used to explore the vast chemical space of its analogues. nih.gov High-throughput virtual screening, for example, allows for the rapid computational assessment of millions of virtual compounds based on their predicted ability to bind to a specific target. biorxiv.org This process starts with a core structure, such as the chiral piperazine scaffold, and combinatorially adds different functional groups to generate a large virtual library. biorxiv.org

These libraries can then be screened using docking and other computational filters to identify promising candidates for synthesis and biological testing. researchgate.net Pharmacophore modeling is another important in silico technique where the essential features of a set of active molecules are identified and used to search for new compounds with a similar arrangement of these features. nih.gov These computational approaches are crucial for navigating the immense possibilities of chemical structures and for prioritizing the synthesis of compounds with the highest probability of success, ultimately making the drug discovery process more efficient and cost-effective. nih.gov

Advanced Analytical Techniques for the Characterization and Stereochemical Assignment of 3s 1 Cbz 3 Ethyl Piperazine and Its Derivatives in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of (3S)-1-Cbz-3-ethyl-piperazine. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition, connectivity, and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. For a chiral compound like this compound, NMR is crucial not only for confirming the core structure but also for assigning its relative stereochemistry. nih.gov

¹H NMR provides detailed information about the chemical environment of each proton. The chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) reveal the connectivity of adjacent protons. For this compound, distinct signals would be expected for the protons of the ethyl group, the piperazine (B1678402) ring, and the benzylic and aromatic protons of the Cbz (carboxybenzyl) protecting group.

¹³C NMR is used to determine the number of non-equivalent carbon atoms and their chemical environments. The spectrum for this compound would show characteristic peaks for the aliphatic carbons of the ethyl group and piperazine ring, the carbonyl carbon of the carbamate, and the aromatic carbons of the benzyl (B1604629) group.

Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: Data are hypothetical, based on typical chemical shifts for the constituent functional groups. Spectra are typically recorded in solvents like CDCl₃ or DMSO-d₆)

| ¹H NMR | ¹³C NMR | ||

| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| Aromatic-H (Cbz) | 7.30-7.40 (m, 5H) | Aromatic C-H (Cbz) | 127.9-128.5 |

| CH₂ (Cbz) | 5.15 (s, 2H) | Aromatic C (Cbz, quat.) | 136.8 |

| Piperazine-H | 2.80-4.20 (m, 7H) | CH₂ (Cbz) | 67.2 |

| CH (C3, chiral) | overlapped multiplet | C=O (Carbamate) | 155.1 |

| CH₂ (Ethyl) | 1.50-1.70 (m, 2H) | Piperazine CH₂ | 44.0-50.0 |

| CH₃ (Ethyl) | 0.90 (t, J = 7.5 Hz, 3H) | CH (C3, chiral) | 55.0 |

| CH₂ (Ethyl) | 25.5 | ||

| CH₃ (Ethyl) | 10.2 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a vital technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

Mass Spectrometry (MS) provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of this compound. The fragmentation pattern observed in the mass spectrum offers corroborating structural evidence. Common fragmentation pathways for this molecule would include the loss of the benzyl group (m/z 91), cleavage of the ethyl group, and fragmentation of the piperazine ring. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition and molecular formula. nih.gov This is a definitive method for confirming that the synthesized compound has the correct atomic makeup.

Table 2: Plausible Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment | Notes |

| 276.18 | [M]⁺ | Molecular Ion |

| 247.15 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 185.14 | [M - C₇H₇]⁺ | Loss of the benzyl group |

| 142.12 | [M - C₈H₇O₂]⁺ | Loss of the Cbz group fragment |

| 91.05 | [C₇H₇]⁺ | Tropylium ion (characteristic of benzyl group) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. rsc.org

Table 3: Key IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3030-3100 | C-H stretch | Aromatic (Cbz group) |

| 2850-2960 | C-H stretch | Aliphatic (Ethyl and Piperazine) |

| ~1690-1710 | C=O stretch | Carbamate (Cbz group) |

| ~1495, 1455 | C=C stretch | Aromatic Ring |

| 1220-1250 | C-N stretch | Amine/Carbamate |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatography is essential for separating the target compound from impurities, byproducts, and its opposite enantiomer, thereby allowing for purity assessment and the determination of stereochemical integrity.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile compounds like this compound. nih.gov

Reverse-Phase HPLC is typically used for purity analysis. The compound is passed through a column with a nonpolar stationary phase (e.g., C18), and a polar mobile phase is used for elution. A UV detector is commonly employed, as the Cbz group contains a strong chromophore. The purity is determined by comparing the area of the main product peak to the total area of all peaks in the chromatogram.

Chiral HPLC is indispensable for determining the enantiomeric excess (e.e.) of the compound. heraldopenaccess.us This technique uses a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, resulting in their separation and elution at different retention times. nih.govnih.gov By integrating the peak areas of the two enantiomers, the e.e. can be precisely calculated, confirming that the desired (S)-stereoisomer has been produced effectively.

Table 4: Representative HPLC Data for Purity and Enantiomeric Excess Analysis

| Analysis Type | Column Type | Analyte | Retention Time (min) | Peak Area (%) |

| Purity | Reverse-Phase (C18) | This compound | 8.5 | 99.5 |

| Purity | Reverse-Phase (C18) | Impurity 1 | 4.2 | 0.3 |

| Purity | Reverse-Phase (C18) | Impurity 2 | 9.1 | 0.2 |

| Enantiomeric Excess | Chiral (e.g., Chiralpak) | This compound | 12.3 | >99.9 |

| Enantiomeric Excess | Chiral (e.g., Chiralpak) | (3R)-1-Cbz-3-ethyl-piperazine | 14.8 | <0.1 (not detected) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds. scholars.direct While this compound itself may have limited volatility, GC-MS can be invaluable for analyzing more volatile starting materials, byproducts, or impurities from its synthesis. In some cases, derivatization may be required to increase the volatility of the target compound for GC-MS analysis. The mass spectrometer detector provides structural information for each separated peak, aiding in the identification of unknown impurities. scholars.directnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC/MS)

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography (UPLC/MS) are powerful and highly sensitive techniques for the analysis of piperazine derivatives. These methods are indispensable for separating the target compound from complex mixtures, such as reaction matrices or biological samples, and for providing definitive structural information and quantification.

In the analysis of chiral piperazine compounds, reversed-phase chromatography is commonly employed. The separation is typically achieved on C18 columns, although other stationary phases can be utilized depending on the specific physicochemical properties of the analyte and its derivatives. Gradient elution is often preferred to achieve optimal separation of compounds with varying polarities.

Mass spectrometric detection, particularly with a triple quadrupole mass spectrometer, offers exceptional sensitivity and selectivity. researchgate.net The analysis is frequently performed in the positive electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions using Multiple Reaction Monitoring (MRM). This approach ensures accurate quantification and confirmation of the analyte's identity, even at very low concentrations. For instance, LC-MS/MS methods have been developed for various piperazine derivatives, achieving limits of detection in the low ng/mL range. researchgate.net

The development of a sensitive LC-MS/MS method for a new compound involves the optimization of several parameters. For each analyte, the de-clustering potential and collision energy are fine-tuned to obtain the maximum signal intensity. researchgate.net The selection of appropriate MRM transitions—one for quantification and a second for confirmation—is a critical step in method development to ensure the reliability of the results. researchgate.net

Below is a table summarizing typical parameters used in LC-MS/MS methods for the analysis of piperazine derivatives, which would be applicable for the characterization of this compound.

| Parameter | Typical Conditions |

| Chromatography System | UPLC or HPLC |

| Column | Reversed-phase C18, Chiral stationary phases (e.g., Chiralpak IC) jocpr.com |

| Mobile Phase | A: Water with 0.1% Formic Acid or Ammonium Formate; B: Acetonitrile or Methanol with 0.1% Formic Acid |

| Elution Mode | Gradient |

| Flow Rate | 0.2 - 1.0 mL/min |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Internal Standards | Deuterated analogues (e.g., 1-benzylpiperazine-d7) |

X-Ray Crystallography for Absolute Stereochemistry Determination and Solid-State Structure Analysis

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules. nih.gov For a stereochemically pure compound like this compound, this technique provides incontrovertible proof of its three-dimensional atomic arrangement, confirming the 'S' configuration at the chiral center. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a detailed 3D model of the molecule.

The successful application of this technique has been demonstrated for numerous chiral piperazine derivatives. nih.govacs.org In these studies, researchers were able to assign the absolute configuration (R or S) to the chiral centers within the piperazine ring by analyzing the crystal structure. nih.govacs.org The analysis not only confirms the stereochemistry but also reveals detailed information about bond lengths, bond angles, and torsion angles, offering insights into the molecule's preferred conformation in the solid state.

Advances in hardware and software have made it possible to determine the absolute structure of compounds containing only light atoms like carbon, nitrogen, and oxygen with high confidence. researchgate.net Statistical parameters, such as the Flack and Hooft parameters, are used to validate the determined absolute configuration. researchgate.net

The table below presents example crystallographic data that might be obtained for a chiral piperazine derivative, illustrating the type of detailed structural information generated by an X-ray diffraction experiment.

| Parameter | Example Value for a Chiral Piperazine Derivative acs.org |

| Chemical Formula | C₂₆H₃₀ClN₃O₉ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 15.7212(3) Å, b = 5.65480(10) Å, c = 31.4047(5) Å |

| Cell Angles | α = 90°, β = 93.1580(10)°, γ = 90° |

| Temperature | 150.00(10) K |

| Wavelength | 1.54178 Å (Cu Kα) |

| Calculated Density | 1.344 g/cm³ |

This level of structural detail is paramount for understanding structure-activity relationships and for the rational design of new molecules in fields such as medicinal chemistry.

Other Advanced Analytical Methods in Chemical Research (e.g., Circular Dichroism for Chiral Analysis)

Beyond LC-MS and X-ray crystallography, other advanced spectroscopic techniques are employed to investigate the chiral nature of molecules like this compound.

Circular Dichroism (CD) Spectroscopy is a powerful technique for studying chiral molecules in solution. It measures the differential absorption of left- and right-circularly polarized light. Chiral molecules exhibit unique CD spectra, which can be used to distinguish between enantiomers. The appearance of CD bands, often in the UV-Vis region, is directly related to the molecule's stereochemistry. nih.gov For complex molecules, CD spectroscopy can provide information on the conformation and electronic structure. nih.gov In some cases, the technique can be used to determine the absolute configuration by comparing experimental spectra with those predicted from quantum mechanical calculations.

Vibrational Circular Dichroism (VCD) is a related technique that measures the differential absorption of circularly polarized light in the infrared region. VCD provides detailed information about the stereochemistry and conformational preferences of chiral molecules in solution. It is considered a complementary technique to X-ray crystallography for determining absolute stereochemistry. soton.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Chiral Solvating Agents can also be used to distinguish between enantiomers. The addition of a chiral auxiliary can induce chemical shift differences between the signals of the two enantiomers in the NMR spectrum, allowing for the determination of enantiomeric purity. A more recent development involves the use of 19F NMR-based chemosensing, where a chiral 19F-labeled probe binds to the analyte, creating distinct 19F NMR signals for each enantiomer, which is applicable to chiral piperazines. nih.gov

These advanced methods, in conjunction with LC-MS and X-ray crystallography, provide a comprehensive analytical toolkit for the thorough characterization and stereochemical assignment of this compound and its derivatives in a research setting.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.